molecular formula C7H12O B102417 (2-Propenyloxy)methylcyclopropane CAS No. 18022-46-3

(2-Propenyloxy)methylcyclopropane

Cat. No. B102417
CAS RN: 18022-46-3
M. Wt: 112.17 g/mol
InChI Key: DULBLGBYHDITIN-UHFFFAOYSA-N
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Description

(2-Propenyloxy)methylcyclopropane is a cyclopropane derivative that has gained significant attention in scientific research due to its unique chemical structure and potential applications in various fields. This compound is also known as allyloxymethylcyclopropane and has the chemical formula C7H10O. The purpose of

Mechanism Of Action

The mechanism of action of (2-Propenyloxy)methylcyclopropane is not well understood, but it is believed to interact with certain enzymes and proteins in the body. Studies have shown that it has the potential to inhibit the activity of cytochrome P450 enzymes, which are involved in drug metabolism.

Biochemical And Physiological Effects

(2-Propenyloxy)methylcyclopropane has been shown to have various biochemical and physiological effects. It has been found to be a potent anti-inflammatory agent and has been shown to reduce inflammation in the body. Additionally, it has been found to have analgesic properties and can reduce pain in animal models.

Advantages And Limitations For Lab Experiments

One of the advantages of using (2-Propenyloxy)methylcyclopropane in lab experiments is its ability to act as a chiral reagent. This makes it useful in the synthesis of chiral compounds, which are important in the pharmaceutical industry. However, one of the limitations of using (2-Propenyloxy)methylcyclopropane is its potential toxicity. It has been found to be toxic to certain cell lines at high concentrations.

Future Directions

There are several future directions for the study of (2-Propenyloxy)methylcyclopropane. One area of research is the development of new materials using (2-Propenyloxy)methylcyclopropane as a building block. Additionally, further studies are needed to fully understand the mechanism of action of (2-Propenyloxy)methylcyclopropane and its potential applications in drug development. Finally, more research is needed to determine the safety and toxicity of (2-Propenyloxy)methylcyclopropane in humans.

Synthesis Methods

The synthesis of (2-Propenyloxy)methylcyclopropane involves the reaction of allyl bromide with cyclopropane in the presence of a strong base such as potassium tert-butoxide. The reaction yields (2-Propenyloxy)methylcyclopropane as a colorless liquid with a boiling point of 93-95°C.

Scientific Research Applications

(2-Propenyloxy)methylcyclopropane has been extensively studied for its potential applications in various scientific fields. It has shown promising results in the synthesis of chiral compounds, which are important in the pharmaceutical industry. Additionally, (2-Propenyloxy)methylcyclopropane has been used in the development of new materials and as a reagent in organic chemistry.

properties

CAS RN

18022-46-3

Product Name

(2-Propenyloxy)methylcyclopropane

Molecular Formula

C7H12O

Molecular Weight

112.17 g/mol

IUPAC Name

prop-2-enoxymethylcyclopropane

InChI

InChI=1S/C7H12O/c1-2-5-8-6-7-3-4-7/h2,7H,1,3-6H2

InChI Key

DULBLGBYHDITIN-UHFFFAOYSA-N

SMILES

C=CCOCC1CC1

Canonical SMILES

C=CCOCC1CC1

synonyms

(2-Propenyloxy)methylcyclopropane

Origin of Product

United States

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